Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide is a chemical compound with the molecular formula C11H13O5P . It is known for its unique structure, which includes a phosphinecarboxylic acid group and an indene moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with indene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the indene moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted indene derivatives .
Scientific Research Applications
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects . The pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphinecarboxylic acid derivatives and indene-based compounds .
Uniqueness
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide is unique due to its specific combination of a phosphinecarboxylic acid group and an indene moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
72304-97-3 |
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Molecular Formula |
C11H13O5P |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-5-yloxy(methoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C11H13O5P/c1-15-11(12)17(13,14)16-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
QPMGKEAXZZUEFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)P(=O)(O)OC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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